1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one 1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9135570
InChI: InChI=1S/C22H17ClN2O3/c23-17-9-7-15(8-10-17)14-25-19-6-2-1-5-18(19)22(28,21(25)27)12-20(26)16-4-3-11-24-13-16/h1-11,13,28H,12,14H2
SMILES: C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(CC(=O)C4=CN=CC=C4)O
Molecular Formula: C22H17ClN2O3
Molecular Weight: 392.8 g/mol

1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC9135570

Molecular Formula: C22H17ClN2O3

Molecular Weight: 392.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one -

Specification

Molecular Formula C22H17ClN2O3
Molecular Weight 392.8 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one
Standard InChI InChI=1S/C22H17ClN2O3/c23-17-9-7-15(8-10-17)14-25-19-6-2-1-5-18(19)22(28,21(25)27)12-20(26)16-4-3-11-24-13-16/h1-11,13,28H,12,14H2
Standard InChI Key XHQBWUSIMHDILN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(CC(=O)C4=CN=CC=C4)O
Canonical SMILES C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(CC(=O)C4=CN=CC=C4)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-[(4-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one, reflects its intricate structure. Key components include:

  • Indol-2-one core: A bicyclic system comprising a benzene ring fused to a pyrrolidone moiety.

  • 4-Chlorobenzyl group: Attached to the nitrogen at position 1, introducing hydrophobicity and halogen-mediated electronic effects.

  • 3-Hydroxy-3-(2-oxo-2-pyridin-3-ylethyl) substituent: A tertiary alcohol adjacent to a ketone-linked pyridinyl ethyl chain, enabling hydrogen bonding and π-π interactions.

The SMILES notation (C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(CC(=O)C4=CN=CC=C4)O) and InChIKey (XHQBWUSIMHDILN-UHFFFAOYSA-N) provide unambiguous representations for computational studies.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC22H17ClN2O3\text{C}_{22}\text{H}_{17}\text{ClN}_2\text{O}_3
Molecular Weight392.8 g/mol
IUPAC Name1-[(4-Chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one
SMILESC1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(CC(=O)C4=CN=CC=C4)O
InChIKeyXHQBWUSIMHDILN-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

Indole derivatives are typically synthesized via Fischer indolization or Palladium-catalyzed cross-coupling, but this compound’s substitution pattern demands a multi-step approach. A proposed route involves:

  • Alkylation of indol-2-one: Introduction of the 4-chlorobenzyl group via nucleophilic substitution.

  • Michael addition: Attachment of the pyridinyl ketone ethyl chain to the indole’s C3 position.

  • Hydroxylation: Oxidation or hydroxylation at C3 to yield the tertiary alcohol.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1N-Alkylation4-Chlorobenzyl chloride, base (K₂CO₃), DMF
2Michael AdditionPyridin-3-yl vinyl ketone, Lewis acid catalyst
3HydroxylationOxidative conditions (e.g., TBHP, VO(acac)₂)

Challenges include regioselectivity at C3 and stereochemical control during hydroxylation.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s logP (predicted: ~3.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The hydroxy and ketone groups confer polarity, while the chlorobenzyl and pyridinyl moieties enhance π-stacking capacity. Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions due to the lactam and ketone functionalities.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, lactam and ketone), ~3200 cm⁻¹ (O-H stretch).

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 8.5–7.2 (pyridinyl and aromatic protons), δ 5.1 (s, 1H, OH), δ 4.6 (s, 2H, CH₂Cl).

    • ¹³C NMR: δ 175.2 (lactam C=O), δ 168.9 (ketone C=O), δ 136.4 (C-Cl).

CompoundTargetIC₅₀/EC₅₀
8-Chloro-1H-pyrido[4,3-b]indole5-HT₂C receptor12 nM
N-BenzyltetrahydrocarbazolamineDopamine D₃ receptor8 nM

Future Research Directions

Priority Investigations

  • ADMET profiling: Assess absorption, metabolism, and toxicity in vitro.

  • Target deconvolution: Use proteomics or CRISPR screens to identify molecular targets.

  • Analog synthesis: Explore substitutions at C3 or the pyridinyl group to optimize potency.

Clinical Translation Challenges

  • Synthetic scalability: Current routes require optimization for gram-scale production.

  • CNS penetration: The molecular weight (~393 Da) may limit blood-brain barrier permeability.

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